![molecular formula C26H20N4O2 B4833266 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-(2-methoxyphenyl)acrylamide](/img/structure/B4833266.png)
2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-(2-methoxyphenyl)acrylamide
Overview
Description
2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-(2-methoxyphenyl)acrylamide, also known as CAY10505, is a small molecule inhibitor that has been widely used in scientific research. This compound is known for its ability to inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in inflammation and cancer progression.
Mechanism of Action
2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-(2-methoxyphenyl)acrylamide exerts its inhibitory effects on COX-2 and 5-LOX by binding to their active sites and preventing them from catalyzing the formation of prostaglandins and leukotrienes, respectively. Prostaglandins and leukotrienes are lipid mediators that are involved in inflammation, pain, and cancer progression.
Biochemical and Physiological Effects
2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-(2-methoxyphenyl)acrylamide has been shown to have various biochemical and physiological effects, including reducing the levels of prostaglandins and leukotrienes, reducing inflammation, inhibiting angiogenesis, inducing apoptosis, and reducing the expression of various oncogenes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-(2-methoxyphenyl)acrylamide in lab experiments is its specificity for COX-2 and 5-LOX, which allows for the selective inhibition of these enzymes without affecting other pathways. Another advantage is its ability to penetrate cell membranes and reach intracellular targets. However, one of the limitations of using 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-(2-methoxyphenyl)acrylamide is its relatively low potency compared to other COX-2 and 5-LOX inhibitors, which may require higher concentrations to achieve the desired effects.
Future Directions
There are several future directions for the use of 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-(2-methoxyphenyl)acrylamide in scientific research. One direction is to explore its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is to develop more potent analogs of 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-(2-methoxyphenyl)acrylamide that can achieve the same effects at lower concentrations. Finally, 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-(2-methoxyphenyl)acrylamide can be used in combination with other drugs to enhance their therapeutic effects and reduce their side effects.
Scientific Research Applications
2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-(2-methoxyphenyl)acrylamide has been extensively used in scientific research to study the role of COX-2 and 5-LOX in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-(2-methoxyphenyl)acrylamide has been shown to inhibit the growth and metastasis of various cancer cell lines, including breast, lung, and colon cancer. In inflammation research, 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-(2-methoxyphenyl)acrylamide has been shown to reduce inflammation in animal models of arthritis and colitis. In neurodegenerative disorder research, 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-(2-methoxyphenyl)acrylamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
properties
IUPAC Name |
(Z)-2-cyano-3-(1,3-diphenylpyrazol-4-yl)-N-(2-methoxyphenyl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4O2/c1-32-24-15-9-8-14-23(24)28-26(31)20(17-27)16-21-18-30(22-12-6-3-7-13-22)29-25(21)19-10-4-2-5-11-19/h2-16,18H,1H3,(H,28,31)/b20-16- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LADQHYIRIHQHSF-SILNSSARSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=CC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1NC(=O)/C(=C\C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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